2-Thiazolecarboxylic acid, 4,5-dihydro-

描述

Significance of 2-Thiazolecarboxylic acid, 4,5-dihydro-, and its Derivatives in Contemporary Chemical and Biological Sciences

The thiazole (B1198619) ring system is a key structural motif found in numerous biologically active compounds and commercial drugs, including the anticancer agents bleomycin (B88199) and tiazofurin (B1684497). kau.edu.sa Derivatives of 2-Thiazolecarboxylic acid, 4,5-dihydro- are of significant interest due to their wide range of chemotherapeutic activities, including antimicrobial, antifungal, and anticancer properties. kau.edu.saresearchgate.net

A particularly critical area of research is their role in combating antibiotic resistance. Bacterial resistance to β-lactam antibiotics, mediated by class B metallo-β-lactamases (MBLs), poses a major threat to global public health. researchgate.netnih.gov Researchers have identified 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as a novel class of MBL inhibitors. researchgate.netnih.gov These compounds can potentially be used to restore the efficacy of existing β-lactam antibiotics against resistant Gram-negative pathogens. researchgate.net Structure-activity relationship (SAR) studies have been conducted to optimize their inhibitory potential against specific MBLs, such as IMP-1. researchgate.net

Inhibitory Activity of 2-Substituted 4,5-dihydrothiazole-4-carboxylic Acid Derivatives Against Metallo-β-lactamase (IMP-1)

| Compound | Substituent at C2-position | IC₅₀ against IMP-1 (µM) | Reference |

|---|---|---|---|

| Compound 1 | Phenyl | 34.7 | researchgate.net |

| Compound 9 | 2-Thienyl | 27.9 | researchgate.net |

| Compound 10 | 3-Thienyl | 4.9 | researchgate.net |

| Compound 12 | 4-Biphenyl | 74.1 | researchgate.net |

Beyond MBL inhibition, derivatives of the dihydrothiazole scaffold have demonstrated broad-spectrum antimicrobial activity. kau.edu.samdpi.com For instance, certain 2-aryl-4,5-dihydrothiazole analogues show significant inhibition against plant pathogenic bacteria like Ralstonia solanacearum and human pathogenic bacteria such as Bacillus subtilis. mdpi.com The mechanism of action for some of these compounds is believed to involve the disruption of fatty acid synthesis in the target bacteria. mdpi.com

Minimum Inhibitory Concentration (MIC) of Selected Thiazole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 12f (R = 4-F-C6H4) | S. aureus | 25 | kau.edu.sa |

| B. subtilis | 6.25 | ||

| Compound 7h ((S)-2-(2′-hydroxyphenyl)-4-hydroxymethyl- 4,5-dihydrothiazole) | R. solanacearum | 3.91 | mdpi.com |

| B. subtilis | 7.81 |

Furthermore, thiazole derivatives have been investigated for their anticancer potential. kau.edu.sa In an effort to develop selective anti-tumor drugs, novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the cancer drug dasatinib. nih.gov One such derivative exhibited high antiproliferative potency against human K563 leukemia cells. nih.gov This highlights the versatility of the thiazole scaffold in designing targeted therapies.

Evolution of Research Perspectives on Dihydrothiazolecarboxylic Acid Scaffolds

Research interest in thiazole-containing compounds was significantly boosted by the discovery of natural antibiotics like tiazofurin and bleomycin, which feature the thiazole carboxamide moiety as a common structural element. kau.edu.sa This initial focus on natural products gradually expanded to include the design and synthesis of novel, structurally related compounds with potentially improved or different biological activities.

Early research efforts concentrated on establishing fundamental synthesis methodologies. Common synthetic routes include the cyclization of thiourea (B124793) with α-halo acids or the condensation of thioamides with α-bromoacids to form the core thiazole ring structure. evitachem.com These foundational methods paved the way for the creation of diverse chemical libraries for biological screening.

More recently, research has evolved from broad screening to a more targeted approach focused on specific molecular targets. A prime example of this evolution is the identification of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as inhibitors of metallo-β-lactamases (MBLs). researchgate.netnih.gov This discovery represented a significant shift towards addressing the urgent clinical problem of antibiotic resistance by designing inhibitors for specific resistance-conferring enzymes. researchgate.net This modern perspective is heavily reliant on tools like high-throughput screening, structure-activity relationship (SAR) studies, and molecular modeling to rationally design and optimize inhibitor potency and selectivity. researchgate.netnih.govnih.gov

The evolution is also evident in the development of synthetic chemistry. Researchers continue to innovate more efficient and environmentally friendly synthetic protocols, such as novel metal- and catalyst-free methods, to produce 2-aryl-4,5-dihydrothiazole analogues. mdpi.com This progression allows for the rapid generation of compound libraries needed for modern drug discovery campaigns, underscoring the dynamic and advancing nature of research on the dihydrothiazolecarboxylic acid scaffold.

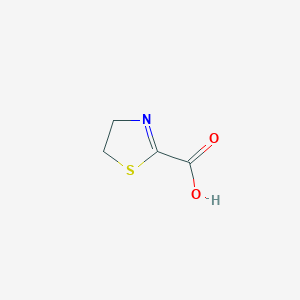

Structure

2D Structure

3D Structure

属性

CAS 编号 |

81018-64-6 |

|---|---|

分子式 |

C4H5NO2S |

分子量 |

131.16 g/mol |

IUPAC 名称 |

4,5-dihydro-1,3-thiazole-2-carboxylic acid |

InChI |

InChI=1S/C4H5NO2S/c6-4(7)3-5-1-2-8-3/h1-2H2,(H,6,7) |

InChI 键 |

RFKAGFYMWORAGT-UHFFFAOYSA-N |

SMILES |

C1CSC(=N1)C(=O)O |

规范 SMILES |

C1CSC(=N1)C(=O)O |

同义词 |

delta(2)-thiazoline-2-carboxylate DTZC |

产品来源 |

United States |

Advanced Synthetic Strategies for 2 Thiazolecarboxylic Acid, 4,5 Dihydro , and Its Derivatives

Classical and Modern Methodologies in Dihydrothiazole Ring Formation

The construction of the dihydrothiazole ring is a cornerstone of synthetic organic chemistry, with methods that have been refined over more than a century.

Hantzsch Synthesis and Mechanistic Refinements for Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a foundational method for creating thiazole rings. chemhelpasap.comsynarchive.com The reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.comyoutube.com This method is known for its high yields and simplicity. chemhelpasap.com The mechanism commences with an SN2 reaction where the nucleophilic sulfur of the thioamide attacks the α-haloketone. youtube.com This is followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. chemhelpasap.comyoutube.com

While the classic Hantzsch synthesis yields a fully aromatic thiazole, modifications are necessary to produce the 4,5-dihydro- (or thiazoline) derivatives. The synthesis of substituted thiazoles has been extensively studied, with numerous routes developed based on the Hantzsch synthesis. mdpi.com The reaction's success is often driven by the stability of the resulting aromatic product. youtube.com

Modern refinements have focused on improving reaction conditions and yields. For instance, microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov A plausible mechanism for the formation of Hantzsch thiazole derivatives involves a multi-step process that can be influenced by reaction conditions. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 8 hours nih.gov | 30 minutes nih.gov |

| Yield | Lower nih.gov | Up to 95% nih.gov |

| Purification | Often requires rigorous purification nih.gov | Cleaner reaction, simpler work-up rsc.org |

Condensation and Cyclization Reactions in Dihydrothiazolecarboxylic Acid Scaffold Construction

The direct construction of the 4,5-dihydro-2-thiazolecarboxylic acid scaffold often involves the condensation and cyclization of cysteine with various reagents. oup.comorganic-chemistry.org L-cysteine is a common starting material for producing chiral 2-substituted thiazolidine-4-carboxylic acids. acs.orgacs.org For example, reacting cysteine with aldehydes or ketones yields the corresponding thiazolidine-4-carboxylic acids. acs.orgacs.org

One established method involves the condensation of L-cysteine with aryl nitriles in a buffered aqueous alcoholic medium, which produces (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acids in good yields without significant racemization. organic-chemistry.org Another approach involves the reaction of N-acetylcysteine in concentrated mineral acids, which leads to the formation of 2-methyl-2-thiazoline-4-carboxylic acid. osti.gov

The synthesis of 2-amino-Δ2-thiazoline-4-carboxylic acid (ATC), a key intermediate for the enzymatic production of L-cysteine, can be achieved through a multi-step process starting from methyl acrylate. google.comnih.gov This process typically involves chlorination, synthesis of 2-chloroacrylic acid, addition of thiourea (B124793), and subsequent cyclization. google.com

Novel Approaches in the Synthesis of 2-Thiazolecarboxylic Acid, 4,5-dihydro-, Analogues

Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing dihydrothiazole derivatives.

Metal- and Catalyst-Free Synthetic Protocols

A significant advancement in thiazoline (B8809763) synthesis is the development of metal- and catalyst-free protocols. These methods often offer milder reaction conditions and avoid the use of potentially toxic and expensive metal catalysts. nih.govresearchgate.net For instance, a catalyst-free, one-pot, three-component reaction of amines, isothiocyanates, and nitroepoxides has been developed for the synthesis of 2-iminothiazolines in high yields. nih.gov Another approach involves the reaction of propargylamines with isothiocyanates under mild conditions to selectively form iminothiazolidines or aminothiazolines. nih.gov

Solvent-free and catalyst-free microwave-assisted synthesis has also been reported for the rapid production of hydrazinyl thiazoles from aryl ketones, thiosemicarbazide, and α-haloketones. researchgate.net Furthermore, a simple and high-yielding procedure for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles involves the reaction of dithiocarbamates and α-halocarbonyl compounds in water without a catalyst. bepls.com

Diversity-Oriented Synthesis and Regioselective Methodologies

Diversity-oriented synthesis aims to produce a wide range of structurally diverse molecules from simple starting materials. This approach is valuable for creating libraries of dihydrothiazole analogues for biological screening. One-pot, multi-component reactions are a powerful tool in this regard. For example, a convergent and regioselective one-pot synthesis of thiazolo[2,3-a]pyrimidine derivatives has been accomplished by reacting 6-ethylthiouracil, bromoacetic acid, anhydrous sodium acetate, acetic anhydride, and an appropriate aldehyde. nih.gov

Regioselectivity, the control of the position of chemical bond formation, is crucial in the synthesis of substituted thiazolines. The reaction of 2-[bis(methylthio)methylene]malononitrile with 2-aminobenzenethiol, followed by treatment with phosphorus pentasulfide, leads to the regioselective formation of a thioamide derivative, which can then be reacted with α-bromocarbonyl compounds to yield new thiazole derivatives. researchgate.net The choice of reagents and reaction conditions can significantly influence the regiochemical outcome. For instance, varying the halogen on the acetic acid (chloroacetic vs. bromoacetic acid) and the reaction temperature can favor the formation of one regioisomer over another. nih.gov

Green Chemistry Principles in Dihydrothiazolecarboxylic Acid Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of thiazole and dihydrothiazole derivatives. bepls.comnih.gov This includes the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions. mdpi.commdpi.com

The use of deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, has emerged as a greener alternative to conventional volatile organic solvents. mdpi.com These solvents are often biodegradable, non-flammable, and have low volatility. mdpi.com For example, a mixture of L-proline and ethylene (B1197577) glycol has been used as an effective and eco-friendly medium for the synthesis of thiazolo[5,4-d]thiazoles. mdpi.com

Ultrasonic irradiation is another green technique that can accelerate reactions, leading to higher yields in shorter times under milder conditions. nih.govmdpi.com The synthesis of Hantzsch thiazole derivatives has been successfully carried out using ultrasonic irradiation in an ethanol/water mixture with a reusable silica-supported tungstosilicic acid catalyst. mdpi.comnih.gov

Furthermore, catalyst-free reactions in water or solvent-free conditions represent a significant step towards more sustainable chemical processes. researchgate.netbepls.com These methods not only reduce the environmental impact but also often simplify product isolation and purification. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Thiazolecarboxylic acid, 4,5-dihydro- |

| (R)-2-Aryl-4,5-dihydrothiazole-4-carboxylic acid |

| 2-Amino-Δ2-thiazoline-4-carboxylic acid (ATC) |

| 2-Iminothiazolines |

| 2-Methyl-2-thiazoline-4-carboxylic acid |

| 4-Substituted-2-(alkylsulfanyl)thiazoles |

| 6-Ethylthiouracil |

| Hydrazinyl thiazoles |

| L-Cysteine |

| N-Acetylcysteine |

| Thiazolo[2,3-a]pyrimidine derivatives |

| Thiazolo[5,4-d]thiazoles |

| 2-Substituted thiazolidine-4-carboxylic acids |

| Bromoacetic acid |

| 2-[Bis(methylthio)methylene]malononitrile |

| 2-Aminobenzenethiol |

| α-Bromocarbonyl compounds |

| α-Haloketone |

| Thioamide |

| Amines |

| Isothiocyanates |

| Nitroepoxides |

| Propargylamines |

| Dithiocarbamates |

| Anhydrous sodium acetate |

| Acetic anhydride |

| Aldehyde |

| Methyl acrylate |

| 2-Chloroacrylic acid |

| Thiourea |

| Aryl nitriles |

| L-Proline |

| Ethylene glycol |

Solvent-Free and Environmentally Benign Reaction Conditions

A significant advancement in the synthesis of 4,5-dihydrothiazole derivatives involves the development of methods that operate under catalyst-free and metal-free conditions. This approach represents a substantial step towards environmentally benign chemical processes by eliminating the need for potentially toxic and difficult-to-remove catalysts. A notable example is the synthesis of 2-aryl-4,5-dihydrothiazoles from cysteine and various substituted-benzonitriles. mdpi.com This method is distinguished by its operational simplicity and avoidance of metallic reagents, affording the desired products in yields ranging from 64% to 89%. mdpi.com The absence of a catalyst simplifies the purification process and reduces chemical waste, aligning with green chemistry principles. mdpi.com

Another key strategy for establishing environmentally friendly reaction conditions is the use of ultrasonic irradiation. This technique has been successfully employed in the synthesis of thiazole derivatives, offering advantages such as mild reaction conditions, significantly reduced reaction times, and high product yields. nih.govmdpi.com For instance, syntheses that might otherwise require prolonged heating can be completed in minutes under ultrasound at moderate temperatures. nih.govmdpi.com This not only conserves energy but also minimizes the potential for side reactions and thermal degradation of products. The combination of a benign catalyst with ultrasonic irradiation presents a powerful tool for green synthesis. nih.gov

| Method | Key Reactants | Core Advantages | Yield Range | Reference |

|---|---|---|---|---|

| Catalyst- and Metal-Free Synthesis | Cysteine and substituted-benzonitriles | No catalyst required, simplified purification, reduced waste | 64% - 89% | mdpi.com |

| Ultrasonic Irradiation | Various (e.g., thiosemicarbazones, hydrazonoyl chlorides) | Mild conditions, rapid reaction times, high yields, energy efficient | High (specifics vary with substrate) | nih.govmdpi.com |

Sustainable Catalysis in Dihydrothiazolecarboxylic Acid Formation

Sustainable catalysis focuses on using catalysts that are derived from renewable resources, are non-toxic, and can be easily recovered and reused. Chitosan (B1678972), a biopolymer derived from polysaccharides, has emerged as a promising eco-friendly biocatalyst in organic synthesis due to its biodegradability, low cost, and chemical stability. nih.gov

Research has demonstrated the use of modified chitosan as a highly effective and reusable catalyst for the formation of thiazole derivatives. nih.gov A terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) has been investigated as a heterogeneous biocatalyst under ultrasonic irradiation. nih.gov This system facilitates the synthesis of thiazoles under remarkably mild conditions, such as a temperature of 35 °C and a reaction time of just 20 minutes. nih.gov The use of this sustainable catalyst not only provides high yields but also addresses the critical issue of catalyst lifecycle. The TCsSB catalyst was successfully recovered and reused for four consecutive cycles, with yields remaining high, demonstrating its potential for industrial applicability. nih.gov The initial yield for a model reaction was 87%, decreasing only to 42% by the fourth reuse, showcasing significant stability and potency. nih.gov

| Catalyst | Reaction Conditions | Key Feature | Performance Metric | Reference |

|---|---|---|---|---|

| Terephthalohydrazide Chitosan Schiff's base hydrogel (TCsSB) | Ultrasonic Irradiation, 35 °C, 20 min | Efficiency | High product yields | nih.gov |

| Reusability (Yield of product 4a) | Cycle 1: 87%, reusable for at least 4 cycles |

Chemical Reactivity and Mechanistic Pathways of 2 Thiazolecarboxylic Acid, 4,5 Dihydro

Fundamental Transformations of the Thiazolecarboxylic Acid Moiety

The reactivity of 4,5-dihydro-2-thiazolecarboxylic acid is largely dictated by its two primary functional groups: the carboxylic acid and the dihydrothiazole ring. The interplay between these groups governs its chemical behavior and synthetic utility.

Esterification and Carboxylic Acid Functional Group Reactivity

The carboxylic acid group (-COOH) in 4,5-dihydro-2-thiazolecarboxylic acid is a key site for chemical modification, readily undergoing reactions typical of this functional class. cymitquimica.combyjus.com Its acidic nature allows it to participate in a variety of transformations, most notably esterification. cymitquimica.com Esterification, the conversion of the carboxylic acid to an ester, is a fundamental reaction that can be accomplished through several methods. For instance, reacting the carboxylic acid with an alcohol under acidic catalysis is a common approach. byjus.comyoutube.com

A particularly effective method for esterifying carboxylic acids, which is applicable even for sterically hindered substrates, involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, accelerated by a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This procedure is advantageous as it proceeds under mild conditions and often gives high yields while minimizing side product formation. organic-chemistry.org The reactivity of the carboxylic acid group follows established principles where its conversion to derivatives of lower energy, such as esters and amides, is generally favorable. youtube.comlibretexts.org

Table 1: Selected Methods for Carboxylic Acid Esterification

| Method | Reagents | Conditions | Characteristics |

|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Typically requires heat | Reversible reaction; often requires removal of water to drive to completion. byjus.comyoutube.com |

The carboxylate anion (R-COO⁻), formed upon deprotonation, is stabilized by resonance between the two oxygen atoms, a characteristic feature that influences its reactivity. byjus.com

Oxidation, Reduction, and Substitution Reactions

The dihydrothiazole ring is susceptible to various oxidation, reduction, and substitution reactions. Oxidation is a particularly significant transformation. The dehydrogenation of 4,5-dihydrothiazoles (thiazolines) to the corresponding aromatic thiazoles is a common oxidative process. researchgate.net For instance, the oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles can be achieved efficiently using molecular oxygen (or air) as the oxidant, a reaction that can be promoted by the presence of a base. researchgate.net

The use of different oxidizing agents can lead to a variety of products. Research on chiral 2-thiazolines has shown that reagents like Oxone® or m-chloroperoxybenzoic acid (MCPBA) can cause ring-opening to yield acetylamino disulfides. researchgate.netrsc.org In contrast, using potassium permanganate (B83412) (KMnO₄) under phase-transfer conditions can lead to the formation of thiazoles. researchgate.netrsc.org Interestingly, the addition of benzoic acid to the KMnO₄ reaction can completely switch the selectivity to produce thiazoline (B8809763) 1,1-dioxides in high yield. researchgate.netrsc.org

Table 2: Products of 2-Thiazoline Oxidation

| Oxidizing Agent | Product(s) | Notes |

|---|---|---|

| Molecular Oxygen (O₂) | Thiazole (B1198619) | Base-promoted dehydrogenation. researchgate.net |

| Oxone® / MCPBA | Ring-opened disulfides | Indicates lability of the thiazoline ring. researchgate.netrsc.org |

| KMnO₄ | Thiazole | Dehydrogenation product. researchgate.netrsc.org |

| KMnO₄ / Benzoic Acid | Thiazoline 1,1-dioxide | Change in selectivity affords the sulfone. researchgate.netrsc.org |

Reduction reactions also play a role in the chemistry of this compound class. The carboxylic acid group itself can be reduced to a primary alcohol. byjus.com Furthermore, substituents on the ring, such as an ester group, can be selectively reduced. For example, a methoxycarbonyl group at the 4-position of the dihydrothiazole ring can be reduced to a hydroxymethyl group using sodium borohydride (B1222165) (NaBH₄). mdpi.com

Intramolecular and Intermolecular Reactions Involving the Dihydrothiazole Ring

The dihydrothiazole ring system is often synthesized through intramolecular cyclization reactions. A primary method involves the cyclization of corresponding thioamides to form the dihydrothiazole structure. nih.gov For example, N-allylthiocarbamides can undergo intramolecular cyclization upon heating to yield 1,3-thiazoline derivatives. nih.gov

Intermolecular reactions are also crucial for the synthesis of dihydrothiazole derivatives. The reaction of perfluoro-2-methylpent-2-en-3-yl isothiocyanate with various ambident N,O- and N,S-nucleophiles has been shown to produce 2-N-substituted 4,5-dihydrothiazole derivatives. researchgate.net Similarly, a metal- and catalyst-free method involving the reaction of cysteine with substituted benzonitriles provides an efficient route to 2-aryl-4,5-dihydrothiazoles. mdpi.com

The ring itself can undergo intramolecular fragmentation. Under flash vacuum pyrolysis conditions, 2-thiazoline 1,1-dioxides have been observed to fragment, yielding sulfur dioxide (SO₂), benzonitrile, and corresponding alkenes in high yields. rsc.org

Coordination Chemistry and Metal Chelation Research with Dihydrothiazolecarboxylic Acids

The presence of nitrogen and sulfur heteroatoms, along with the carboxyl group, makes 4,5-dihydro-2-thiazolecarboxylic acid and its derivatives excellent candidates for use as ligands in coordination chemistry.

Ligand Design and Metal Complexation Studies

Derivatives of 4,5-dihydrothiazole-4-carboxylic acid have been identified as potent and novel inhibitors of class B metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. nih.govresearchgate.net These compounds are believed to function by chelating the zinc ion(s) (Zn²⁺) in the enzyme's active site. researchgate.net Molecular modeling and structure-activity relationship (SAR) studies are actively used to design new inhibitors with improved potency and pharmacological profiles. nih.govresearchgate.net

This scaffold has also been extensively explored in the design of iron chelators for therapeutic use. nih.gov Research has focused on balancing the lipophilicity of the ligands to optimize iron-clearing efficiency while minimizing toxicity. For example, attaching a polyether chain to the core structure created a less lipophilic, more water-soluble ligand that proved to be a highly efficient and more tolerable iron chelator in both rodent and primate models. nih.gov

Dicarboxylic acids, in general, are versatile ligands that can coordinate to metal centers in various modes, including monodentate, bidentate, tridentate, chelate, and bridging fashions. mdpi.com This versatility allows for the construction of diverse coordination compounds, from discrete mononuclear complexes to extended coordination polymers. mdpi.commdpi.com

Table 3: Metal Chelation Applications of Dihydrothiazolecarboxylic Acid Derivatives

| Metal Ion | Application | Ligand Moiety |

|---|---|---|

| Zinc (Zn²⁺) | Inhibition of Metallo-β-lactamases | 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids. nih.govresearchgate.net |

Polymorphism in Metal Complexes of Thiazolecarboxylic Acid Derivatives

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a phenomenon of significant interest in materials and pharmaceutical science. While less common in coordination compounds than in purely organic molecules, it has been observed in metal complexes of thiazolecarboxylic acid derivatives. d-nb.inforesearchgate.net

A notable study reported the synthesis and characterization of metal complexes with thiazole-4-carboxylic acid (4-tza). d-nb.inforesearchgate.net It was discovered that the cobalt(II) and nickel(II) complexes, specifically [Co(4-tza)₂(H₂O)₂] and [Ni(4-tza)₂(H₂O)₂], each exist as two distinct polymorphs, designated α and β. d-nb.inforesearchgate.net The formation of a specific polymorph was found to be influenced by factors such as solvent composition and temperature. d-nb.inforesearchgate.net

Crystallographic analysis revealed that although the polymorphs of the nickel complex both crystallize in the same monoclinic space group (P2₁/c), they possess different unit cell parameters and distinct hydrogen-bonding networks, leading to different three-dimensional structures. d-nb.info In contrast, the copper(II) complex, [Cu(4-tza)₂(H₂O)₂], did not exhibit polymorphism but instead underwent an irreversible structural change upon heating to form the dehydrated complex, [Cu(4-tza)₂]. d-nb.inforesearchgate.net This research highlights the subtle energetic balance between different crystal packing arrangements in metal-organic systems.

Table 4: Crystallographic Data for Polymorphs of [Ni(4-tza)₂(H₂O)₂]

| Parameter | Polymorph II-a | Polymorph II-b |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

Spectroscopic and Structural Elucidation Research of 2 Thiazolecarboxylic Acid, 4,5 Dihydro , Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 4,5-dihydro-2-thiazolecarboxylic acid derivatives in solution. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of 4,5-dihydro-2-thiazolecarboxylic acid is characterized by distinct signals corresponding to the different protons in the molecule. The carboxylic acid proton (–COOH) is typically the most deshielded, appearing as a broad singlet in the downfield region of 10-12 ppm, a characteristic feature for carboxylic acids. libretexts.org Protons on the saturated dihydrothiazole ring, specifically on C4 and C5, absorb further upfield. The proton at the C4 position, being adjacent to the carboxylic acid group, would appear as a multiplet, while the two protons at the C5 position would present as another multiplet. The exact chemical shifts and coupling patterns of these ring protons provide valuable information about their stereochemical relationship.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data. The carbonyl carbon of the carboxylic acid group is highly deshielded, with its signal typically appearing between 160 and 180 ppm. libretexts.org The carbon atom at position 2 (C2), situated between two heteroatoms (nitrogen and sulfur), is also significantly deshielded. The signals for the saturated carbons, C4 and C5, are found in the upfield aliphatic region of the spectrum.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |

|---|---|---|---|

| -COOH | 10.0 - 12.0 | 160 - 180 | Signal for ¹H is often broad and exchanges with D₂O. libretexts.org |

| H4 / C4 | ~4.0 - 5.0 | ~60 - 75 | Adjacent to nitrogen and the carboxyl group. |

| H5 / C5 | ~3.0 - 4.0 | ~30 - 45 | Adjacent to sulfur. |

| -NH- | Variable | - | Position depends on solvent and concentration. |

| C2 | - | ~165 - 175 | Iminium-like carbon between N and S. |

Infrared (IR) and Mass Spectrometry (MS) Applications in Structural Research

IR spectroscopy and MS are essential for identifying functional groups and determining the molecular weight and fragmentation patterns of 4,5-dihydro-2-thiazolecarboxylic acid.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions from the carboxylic acid group. A very broad and strong O-H stretching band is observed from approximately 2500 to 3300 cm⁻¹, which is characteristic of hydrogen-bonded carboxylic acid dimers. libretexts.org This broad absorption often overlaps the C-H stretching vibrations. The carbonyl (C=O) stretching vibration appears as a strong, sharp band around 1710 cm⁻¹. libretexts.org Other significant bands include the C-N stretching and N-H bending vibrations. Studies on related thiazole (B1198619) carboxylic acids have shown that strong intermolecular hydrogen bonding between the carboxylic acid's hydroxyl group and the thiazole nitrogen atom (O-H···N) is a key feature. ulpgc.es

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad |

| C-H | Stretch | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | Stretch | 1700 - 1725 | Strong |

| C=N | Stretch | 1620 - 1680 | Medium |

| C-O | Stretch | 1210 - 1320 | Strong |

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) provides crucial information on the molecular weight and structural fragments. The mass spectrum of 4,5-dihydro-2-thiazolecarboxylic acid would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern is dictated by the functional groups present. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org Fragmentation of the dihydrothiazole ring is also expected, potentially involving the loss of small molecules like HCN or cleavage adjacent to the sulfur atom. researchgate.netarkat-usa.org

| m/z Value | Fragment Lost | Proposed Fragment Structure |

|---|---|---|

| 131 | - | [M]⁺ (Molecular Ion) |

| 114 | •OH | [M - 17]⁺ |

| 86 | •COOH | [M - 45]⁺ |

| 87 | CO₂ | [M - 44]⁺ |

X-ray Crystallography Studies of Dihydrothiazolecarboxylic Acid Structures and Complexes

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for the parent 2-Thiazolecarboxylic acid, 4,5-dihydro- is not widely reported, analysis of closely related thiazolecarboxylic acid derivatives provides significant insight. nih.gov

Crystal structure analyses of similar compounds consistently show the formation of extensive hydrogen bonding networks. nih.gov A primary interaction in the crystal packing of 2-Thiazolecarboxylic acid, 4,5-dihydro- would be the formation of hydrogen-bonded dimers or polymeric chains. Specifically, a strong O-H···N hydrogen bond is expected to form between the carboxylic acid proton of one molecule and the nitrogen atom of the thiazole ring of an adjacent molecule. This interaction is a dominant feature that dictates the supramolecular assembly in the crystal lattice. nih.gov Additional weaker interactions, such as C-H···O bonds, would further stabilize the crystal packing. nih.gov

| Parameter | Description | Example Data from Related Structures |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Triclinic, Monoclinic |

| Space Group | The symmetry group of the crystal. | P-1, P2₁/c researchgate.net |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a, b, c ≈ 5-15 Å; α, γ ≈ 90°, β ≈ 90-115° researchgate.net |

| Key Interactions | Dominant non-covalent bonds. | O-H···N, C-H···O hydrogen bonds nih.gov |

| Z Value | Number of molecules in the unit cell. | 2 or 4 researchgate.net |

Computational and Theoretical Investigations of 2 Thiazolecarboxylic Acid, 4,5 Dihydro , Systems

Quantum Chemical Calculations (Density Functional Theory) and Molecular Orbital Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecular systems. For thiazoline (B8809763) derivatives, which include the 4,5-dihydro-2-thiazolecarboxylic acid core, DFT methods like B3LYP are employed to optimize molecular geometry and analyze bonding characteristics. sid.irekb.eg

Density Functional Theory (DFT): DFT calculations are used to determine the ground-state electronic structure of molecules, providing optimized geometries, bond lengths, and bond angles. ekb.egmgesjournals.com For instance, DFT at the B3LYP/6-31G(d) level of theory has been used to study the bonding nature of thiazoline derivatives. sid.ir These calculations help in understanding the stability and conformational preferences of the 4,5-dihydrothiazole ring system.

Natural Bond Orbital (NBO) Analysis: NBO analysis, performed on DFT-optimized geometries, reveals crucial details about charge distribution and intramolecular interactions. sid.irsemanticscholar.org It identifies donor-acceptor interactions, such as hyperconjugative interactions between lone pair orbitals (e.g., on sulfur and nitrogen atoms) and antibonding orbitals of the thiazoline ring. sid.ir For example, studies on thiazoline derivatives have highlighted significant stabilization energies (E(2)) from interactions like LP(2)S → π*C-N, indicating a strong delocalization of electron density which influences the molecule's reactivity and stability. sid.ir

Molecular Orbital Analysis (Frontier Molecular Orbitals): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and kinetic stability. mdpi.comirjweb.com The energy gap between HOMO and LUMO (ΔE) is a critical parameter; a large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. irjweb.comresearchgate.net For thiazole (B1198619) derivatives, the HOMO-LUMO gap has been calculated to understand charge transfer within the molecule. researchgate.netresearchgate.net Analysis of these frontier orbitals indicates that electronic transitions are often of the π → π* or n → π* type, which is crucial for predicting spectroscopic properties and reaction mechanisms. mgesjournals.comresearchgate.net

| Computational Method | Application to Thiazoline Systems | Key Findings |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation. sid.irekb.eg | Provides accurate molecular geometries and electronic properties. mgesjournals.com |

| Natural Bond Orbital (NBO) Analysis | Analysis of intramolecular bonding and charge delocalization. sid.irsemanticscholar.org | Reveals hyperconjugative interactions and stabilization energies. sid.ir |

| Frontier Molecular Orbital (FMO) Analysis | Calculation of HOMO-LUMO energies and energy gap. mdpi.com | Predicts chemical reactivity, stability, and electronic transitions. irjweb.comresearchgate.net |

Molecular Dynamics and Docking Simulations for Molecular Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for predicting and analyzing the interactions between a small molecule (ligand), such as a 2-thiazolecarboxylic acid, 4,5-dihydro- derivative, and a biological macromolecule (receptor), typically a protein. nih.govsciforum.net These methods are particularly valuable in drug discovery for predicting binding modes and affinities.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. For derivatives of 4,5-dihydrothiazole-4-carboxylic acid, docking studies have been instrumental in understanding their inhibitory mechanism against enzymes like metallo-β-lactamases (MBLs). nih.govresearchgate.net For example, in studies of MBL inhibitors, a receptor model is prepared, and the ligand is docked into the active site. researchgate.net The resulting poses are scored based on binding energy, revealing the most likely binding conformation. nih.gov Studies on (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid showed its carboxylate group coordinating with the active site zinc ions and its phenyl group occupying a hydrophobic pocket, explaining its inhibitory action. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-receptor complex over time. nih.govdiva-portal.org These simulations model the atomic movements of the system, providing insights into the flexibility of the protein and the ligand, and the persistence of key interactions like hydrogen bonds and hydrophobic contacts. nih.gov The stability of the complex is often evaluated by analyzing the Root Mean Square Deviation (RMSD) of the protein-ligand system throughout the simulation. diva-portal.org MD simulations can confirm if the ligand remains stably bound in the active site and can reveal dynamic conformational changes that are not apparent from static docking poses. nih.govmdpi.com Such simulations have been applied to various β-lactamase inhibitors to confirm the stability of their binding complexes. nih.govsciforum.net

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies, often supported by molecular modeling, are crucial for optimizing lead compounds into potent drug candidates. For 2-substituted 4,5-dihydrothiazole-4-carboxylic acids, SAR studies have been systematically performed to understand how different chemical modifications influence their inhibitory activity against metallo-β-lactamases like IMP-1 and Bla2. nih.govresearchgate.netnih.gov

Initial studies identified (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid (compound 4 ) as a potent inhibitor of IMP-1, with an IC50 value of 5.5 µM. nih.gov This discovery prompted further investigation into the SAR of this scaffold. nih.govresearchgate.net

Key SAR findings include:

Stereochemistry: The stereochemistry at the C4 position of the dihydrothiazole ring is critical. The (R)-enantiomer (compound 4 ) is a potent inhibitor of IMP-1, while its (S)-enantiomer is inactive. nih.gov

Ring Saturation: The degree of saturation in the thiazole ring significantly impacts activity. The partially saturated 4,5-dihydrothiazole ring in compound 4 is more effective against IMP-1 than the fully aromatic thiazole or the fully saturated thiazolidine (B150603) ring. nih.gov

Substituents on the 2-Phenyl Ring: Modifications to the phenyl group at the 2-position have a profound effect on activity.

Adding electron-withdrawing groups like chloro or bromo at the 4-position of the phenyl ring leads to a complete loss of inhibitory activity against IMP-1. nih.gov

Introducing a 3-amino group (compound 10 ) results in weak inhibition of IMP-1 but confers potent activity against a different MBL, Bla2, with an IC50 of 4.9 µM. nih.govresearchgate.net This highlights how substitutions can alter the selectivity profile of the inhibitor.

These SAR studies, guided by molecular modeling, provide a roadmap for designing new derivatives with improved potency and a broader spectrum of activity. nih.govresearchgate.net

| Compound | Structure | Target Enzyme | IC50 (µM) | Reference |

| (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid | 2-phenyl group on a (R)-4,5-dihydrothiazole-4-carboxylic acid core | IMP-1 | 5.5 | nih.gov |

| (S)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid | 2-phenyl group on a (S)-4,5-dihydrothiazole-4-carboxylic acid core | IMP-1 | >200 | nih.gov |

| 2-(4-chlorophenyl)-4,5-dihydrothiazole-4-carboxylic acid | 2-(4-chlorophenyl) group on a 4,5-dihydrothiazole-4-carboxylic acid core | IMP-1 | >200 | nih.gov |

| 2-(4-bromophenyl)-4,5-dihydrothiazole-4-carboxylic acid | 2-(4-bromophenyl) group on a 4,5-dihydrothiazole-4-carboxylic acid core | IMP-1 | >200 | nih.gov |

| 2-(3-aminophenyl)-4,5-dihydrothiazole-4-carboxylic acid | 2-(3-aminophenyl) group on a 4,5-dihydrothiazole-4-carboxylic acid core | IMP-1 | 77.0 | nih.gov |

| 2-(3-aminophenyl)-4,5-dihydrothiazole-4-carboxylic acid | 2-(3-aminophenyl) group on a 4,5-dihydrothiazole-4-carboxylic acid core | Bla2 | 4.9 | nih.govresearchgate.net |

Applications in Advanced Chemical Synthesis and Mechanistic Biological Research

Role as Building Blocks and Reagents in Organic Synthesis

The unique structural features of the 4,5-dihydro-2-thiazolecarboxylic acid core, including its stereochemistry and the presence of multiple reactive sites, make it a valuable starting material for the synthesis of a wide array of organic molecules.

Precursors for Complex Heterocyclic Systems

The dihydrothiazole ring system is a key component in the synthesis of more elaborate heterocyclic structures. For instance, derivatives of 4,5-dihydro-2-thiazolecarboxylic acid can be utilized in the creation of fused heterocyclic systems. One notable example involves the reaction of 2-hydrazinothiazol-4(5H)-one with various cinnamonitrile derivatives and activated nitriles to produce pyrano[2,3-d]thiazole and annelated pyrazole derivatives rsc.org. This highlights the role of the dihydrothiazole moiety as a scaffold for constructing polycyclic compounds with potential biological activities.

Furthermore, the core structure is integral to the synthesis of complex natural product analogues. A derivative, 4,5-Dihydro-2-methyl-4-thiazolecarboxylic Acid, serves as a crucial chain-initiating component in the synthesis of Epothilone derivatives labshake.com. The Epothilones are a class of microtubule-stabilizing macrolides with potent cytotoxic activity, and the incorporation of the thiazole (B1198619) ring is essential for their biological function.

The versatility of this scaffold is also demonstrated in its use for creating hybrid molecules. By combining the dihydrothiazole structure with other pharmacologically important heterocycles, novel molecular entities with potential therapeutic applications can be generated. For example, a series of 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole derivatives have been synthesized, merging the thiazole and dihydropyrazole pharmacophores nih.gov.

Synthesis of Multifunctional Scaffolds

Beyond serving as a precursor, the 4,5-dihydro-2-thiazolecarboxylic acid framework is a foundational scaffold for developing molecules with specific functionalities and biological targets. Researchers have successfully synthesized various 2-substituted 4,5-dihydrothiazole-4-carboxylic acids that have been investigated as inhibitors of metallo-β-lactamases (MBLs) researchgate.net. These enzymes are responsible for bacterial resistance to β-lactam antibiotics, and the development of their inhibitors is a critical area of research. The dihydrothiazolecarboxylic acid scaffold provides a rigid framework that allows for the precise positioning of functional groups to interact with the active site of these enzymes researchgate.net.

The adaptability of this scaffold is further evidenced by the creation of derivatives with a range of biological activities. For instance, novel 2,4-dioxothiazolidine derivatives have been designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy nih.gov.

Mechanistic Studies in Bioluminescence Systems

The 4,5-dihydro-2-thiazolecarboxylic acid moiety is at the heart of one of the most widely studied bioluminescence systems, that of the firefly. The naturally occurring compound D-luciferin is chemically known as (4S)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid.

Substrate-Enzyme Interaction Profiling with Luciferase

D-luciferin is the substrate for the enzyme luciferase. The interaction between D-luciferin and luciferase is highly specific and has been extensively studied to understand the mechanism of bioluminescence. The process begins with the adenylation of the carboxyl group of D-luciferin by ATP, forming a luciferin-adenylate intermediate. This is followed by oxidative decarboxylation to yield an excited state of oxyluciferin, which then decays to the ground state with the emission of light. The thiazolecarboxylic acid portion of the D-luciferin molecule is crucial for its recognition and binding by the luciferase active site.

ATP Detection and Biochemical Assay Development

The bioluminescent reaction of luciferin and luciferase is dependent on the presence of adenosine triphosphate (ATP). This dependency has been exploited to develop highly sensitive assays for the detection of ATP. In these assays, the amount of light produced is directly proportional to the concentration of ATP, allowing for the quantification of minute amounts of this vital cellular energy currency. This principle is widely applied in various biochemical and cell-based assays to monitor cell viability, cytotoxicity, and metabolic activity.

Mechanistic Biological Activity Research (In Vitro and Pre-clinical Focus)

Derivatives of 2-Thiazolecarboxylic acid, 4,5-dihydro- have been the subject of in vitro and pre-clinical research to explore their potential therapeutic applications. These studies have unveiled a range of biological activities, from antimicrobial to anticancer and anti-inflammatory effects.

A study on newly synthesized 2-aryl-4,5-dihydro-thiazole analogues demonstrated their in vitro antibacterial activities against both Gram-positive and Gram-negative bacteria nih.govnih.gov. The research indicated that these compounds may exert their effect by influencing fatty acid synthesis in the bacteria nih.govnih.gov.

In the realm of oncology, novel thiazole derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines. For example, certain thiazole derivatives have shown inhibitory effects on the growth of MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines mdpi.com. Further mechanistic studies have suggested that these compounds can induce apoptosis and cause cell cycle arrest nih.gov. One compound, in particular, was found to inhibit VEGFR-2, a key player in tumor angiogenesis nih.govmdpi.com.

Enzyme Inhibition Mechanism Research

Derivatives of 4,5-dihydro-2-thiazolecarboxylic acid have been identified as potent inhibitors of several key enzymes, facilitating detailed research into their mechanisms of action and providing scaffolds for the development of novel therapeutics.

Metallo-β-lactamases (MBLs): Bacterial resistance to β-lactam antibiotics, largely driven by metallo-β-lactamases (MBLs), presents a significant public health challenge. nih.govresearchgate.net In this context, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have emerged as a novel class of MBL inhibitors. nih.govnih.gov Research has focused on understanding the structure-activity relationships (SAR) that govern their inhibitory potential. For instance, (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid was identified as a potent inhibitor of IMP-1, a prevalent MBL found in Pseudomonas aeruginosa, with an IC50 value of 5.5 µM. nih.gov Conversely, its (S)-enantiomer was found to be inactive, highlighting a strict stereochemical requirement for inhibition. nih.gov

Further studies have explored various substituents on the 2-phenyl ring to optimize inhibitory activity. Molecular docking studies suggest that these inhibitors interact with the MBL active site, though their nitrogen atoms are not predicted to bind directly to the zinc ions. nih.gov The binding appears to be influenced by hydrophobic interactions within the enzyme's active site channels. nih.gov The promise of this class of compounds is further underscored by the discovery that 2-(3-aminophenyl)-4,5-dihydrothiazole-4-carboxylic acid acts as an inhibitor of the B. anthracis MBL Bla2 with an IC50 of 4.9 µM. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid | IMP-1 (from P. aeruginosa) | 5.5 µM | nih.gov |

| (S)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid | IMP-1 (from P. aeruginosa) | Inactive | nih.gov |

| 2-(3-aminophenyl)-4,5-dihydrothiazole-4-carboxylic acid | Bla2 (from B. anthracis) | 4.9 µM | nih.gov |

Cyclooxygenase (COX): The cyclooxygenase enzymes, COX-1 and COX-2, are key mediators of inflammation. nih.gov While research into the specific compound 2-Thiazolecarboxylic acid, 4,5-dihydro- is limited, studies on closely related thiazole derivatives have shown significant COX inhibitory activity. For example, the derivative 2-[(4,5-dihydrothiazol-2-yl)thio]-N-(4-methylthiazol-2-yl) acetamide demonstrated high inhibitory activity against COX-1. ksbu.edu.tr The broader class of thiazole and thiazolidinone derivatives has been investigated as dual inhibitors of both COX and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade. nih.gov These findings suggest that the 4,5-dihydrothiazole scaffold is a promising pharmacophore for the design of novel anti-inflammatory agents targeting the COX pathway.

Inosine Monophosphate Dehydrogenase (IMPDH): Inosine 5'-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides and exists in two isoforms, IMPDH1 and IMPDH2. nih.gov This enzyme is a target for anticancer and immunosuppressive therapies. nih.govnih.gov Studies on MLL-fusion leukemias have shown that these cancer cells are particularly susceptible to IMPDH inhibitors, with IMPDH2 being a key molecule for their growth. nih.gov While direct inhibition by 2-Thiazolecarboxylic acid, 4,5-dihydro- has not been extensively detailed, the established role of IMPDH inhibitors in down-regulating G-protein function and inducing apoptosis makes this an important area for future investigation of thiazole-based compounds. nih.gov

Receptor Binding and Cellular Signaling Pathway Modulation Studies

The 4,5-dihydrothiazole scaffold is a key structural element in molecules designed to interact with specific cellular receptors and modulate signaling pathways, which are often dysregulated in disease.

Research into novel 4,5-dihydrothiazole-phenylpiperazine derivatives has revealed their potential as serotonergic agents. nih.gov These compounds have been evaluated for their affinity and functional activity at 5-HT1A, 5-HT2A, and 5-HT2C receptors, which are implicated in the regulation of cell viability in certain cancers. nih.gov The piperazine moiety, when bridged between a heteroaromatic group like 4,5-dihydrothiazole and another aromatic system, often enhances affinity for serotonergic receptors through key interactions such as salt bridges. nih.gov Activation of these receptors can trigger a cascade of downstream signaling events, including those involving phospholipase activity, the ERK signaling pathway, and tyrosine kinase signaling. nih.gov

Furthermore, derivatives of the broader thiazole class have been shown to modulate critical cancer-related signaling pathways:

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell proliferation, survival, and growth, and its frequent activation in cancer makes it a prime therapeutic target. mdpi.comnih.gov Studies on 2-arylthiazolidine-4-carboxylic acid amides have shown that they can downregulate AKT protein expression, indicating an inhibition of the PI3K/AKT pathway, which contributes to cell cycle arrest and apoptosis. researchgate.net

NF-κB and MAPK Pathways: These pathways are involved in inflammation, cell proliferation, and apoptosis. Certain anticancer compounds can induce apoptosis by inhibiting the phosphorylation and degradation of IκB, a key step in the NF-κB pathway, and by down-regulating the phosphorylation of ERK, JNK, and p38 in the MAPK pathway. frontiersin.org

Investigation of Antioxidant Properties and Cellular Protection Mechanisms

While direct studies on the antioxidant properties of 2-Thiazolecarboxylic acid, 4,5-dihydro- are not widely documented, the closely related compound, thiazolidine-4-carboxylic acid (TC), is recognized as a physiologic sulfhydryl antioxidant. nih.gov TC is a condensation product of cysteine, a known antioxidant, and formaldehyde. nih.gov Its antioxidant and anti-toxic effects, particularly on the liver, have been confirmed in animal studies. nih.gov The antioxidant activity of thiazole and thiazolidinone derivatives is often attributed to the presence of the heterocyclic ring and phenolic fragments within the same molecule. These compounds exhibit radical scavenging activity and ferric reducing capacity, with some derivatives showing higher antioxidant activity than the standard antioxidant 4-methyl-2,6-di-tert-butylphenol.

In Vitro Antibacterial Activity Mechanisms

Derivatives of 2-aryl-4,5-dihydrothiazole have demonstrated significant in vitro antibacterial activity. nih.govmdpi.com Specifically, compounds such as (S)-2-(2′-hydroxyphenyl)-4-hydroxy-methyl-4,5-dihydrothiazole and its (R)-enantiomer show potent inhibition against both Gram-positive (Bacillus subtilis, Bacillus cereus) and Gram-negative (Ralstonia solanacearum, Pseudomonas syringae pv. actinidiae) bacteria, with minimum inhibitory concentrations (MICs) ranging from 3.91 to 31.24 µg·mL−1. nih.govmdpi.com

The mechanism of action for these antibacterial compounds appears to involve the disruption of fatty acid synthesis in the target bacteria. nih.govmdpi.com This was indicated by fatty acid exposure experiments and confirmed through scanning electron microscope (SEM) observations, which revealed morphological changes in the bacterial cells upon treatment. nih.gov Structure-activity relationship studies have highlighted the crucial role of a 2'-hydroxy group on the 2-aryl substituent for potent antibacterial activity. nih.govmdpi.com

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg·mL⁻¹) | Reference |

|---|---|---|---|

| Ralstonia solanacearum | Gram-negative | 3.91 - 31.24 | nih.govmdpi.com |

| Pseudomonas syringae pv. actinidiae | Gram-negative | 3.91 - 31.24 | nih.govmdpi.com |

| Bacillus subtilis | Gram-positive | 3.91 - 31.24 | nih.govmdpi.com |

| Bacillus cereus | Gram-positive | 3.91 - 31.24 | nih.govmdpi.com |

In Vitro Anticancer Activity Mechanisms (e.g., Apoptosis Induction)

Derivatives based on the 4,5-dihydrothiazole and related thiazolidinone scaffolds are recognized for their potential as anticancer agents, primarily through the induction of apoptosis, or programmed cell death. researchgate.netnih.gov Mechanistic studies on 2-arylthiazolidine-4-carboxylic acid amides in prostate cancer cells have elucidated a clear pro-apoptotic mechanism. researchgate.net These compounds can induce cell cycle arrest in the G0/G1 phase and trigger apoptosis by modulating the expression of key regulatory proteins. researchgate.net Specifically, they increase the expression of the pro-apoptotic protein Bax and cleaved caspase 3, while down-regulating the anti-apoptotic protein Bcl-2. researchgate.net

Apoptosis can be initiated via two main routes: the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways. nih.gov Thiazolidinone derivatives have been shown to induce apoptosis through both of these pathways. nih.gov The intrinsic pathway is often triggered by the disruption of the mitochondrial membrane potential (MMP), leading to the release of Cytochrome C and the subsequent activation of executioner caspases like Caspase-3. ksbu.edu.trnih.gov Studies on 4-methylthiazole in leukemia cells have confirmed this mechanism, showing significant MMP disruption and Caspase-3 activation. ksbu.edu.tr The anticancer effects of these compounds are also linked to their ability to modulate signaling pathways that control cell survival, such as the PI3K/AKT pathway. researchgate.net

Catalytic Applications in Chemical Transformations

The structural and electronic properties of the thiazole ring make it a valuable component in the design of catalysts and ligands for chemical transformations.

Organocatalysis and Ligand Design in Organic Reactions

Thiazole-based ligands have been successfully used to create metal complexes that act as powerful catalysts. acs.org For example, palladium(II), iron(III), and copper(II) complexes with a 2-amino-thiazole derivative ligand have been synthesized and characterized. acs.org These complexes, where the thiazole ligand acts as a neutral bidentate donor, have been effectively used to catalyze the synthesis of pyrazole-4-carbonitrile derivatives under mild, ultrasonic irradiation conditions. acs.org

The deprotonated form of thiazole-dicarboxylic acid has been employed to construct coordination polymers with various transition metals, including silver, manganese, cobalt, copper, and zinc. researchgate.net In these structures, the thiazole-dicarboxylate anion can act as a ligand, coordinating to the metal centers through its nitrogen and oxygen atoms. researchgate.net This ability to form stable coordination complexes highlights the potential of 2-Thiazolecarboxylic acid, 4,5-dihydro- and its derivatives to be used as ligands in the design of novel catalysts for a range of organic reactions.

Future Research Directions and Unaddressed Challenges in Dihydrothiazolecarboxylic Acid Research

Exploration of Novel Synthetic Pathways for Stereoselective Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient stereoselective synthetic routes to access enantiomerically pure 4,5-dihydro-2-thiazolecarboxylic acid derivatives is a critical area of ongoing research. Current methods for synthesizing 2-thiazolines, the core structure of the target compound, include the condensation of β-amino thiols with various reagents and the cyclodehydration of hydroxy thioamides. researchgate.netacs.org However, achieving high stereoselectivity often remains a challenge.

Future efforts are directed towards the development of novel asymmetric synthetic strategies. nih.gov One promising approach involves the use of chiral ligands and catalysts to control the stereochemical outcome of the cyclization reactions. nih.gov For instance, asymmetric routes to 2,4,5-trisubstituted Δ2-thiazolines have been developed using Sharpless asymmetric dihydroxylation as a key step, achieving high enantiomeric excess. nih.govresearchgate.net These methods provide a foundation for producing stereochemically defined 4,5-dihydro-2-thiazolecarboxylic acid analogues. Researchers are also exploring enzymatic and chemoenzymatic methods to achieve high stereoselectivity under mild reaction conditions. The goal is to create a versatile synthetic toolbox that allows for the controlled synthesis of any desired stereoisomer of 2-thiazolecarboxylic acid, 4,5-dihydro- and its derivatives, which is crucial for detailed structure-activity relationship (SAR) studies and the development of stereochemically pure drug candidates.

Advanced Mechanistic Investigations of Biological Interactions

A deeper understanding of how 2-thiazolecarboxylic acid, 4,5-dihydro- and its analogues interact with biological targets at a molecular level is essential for rational drug design. Several derivatives have been identified as inhibitors of enzymes like metallo-β-lactamases (MBLs), which are involved in antibiotic resistance. nih.gov Molecular modeling and SAR studies have provided initial insights into the binding modes of these inhibitors. nih.gov

Advanced mechanistic investigations will employ a combination of biophysical techniques, structural biology, and computational methods to elucidate the precise interactions between these compounds and their target proteins. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of the inhibitor-enzyme complexes, revealing key binding interactions. Furthermore, molecular dynamics simulations can offer insights into the dynamic behavior of these interactions over time. nih.govresearchgate.net These studies will help to identify the specific amino acid residues and binding pockets that are crucial for inhibitory activity, guiding the design of more potent and selective inhibitors. Understanding the mechanism of action at this level of detail is a critical unaddressed challenge that will pave the way for the development of next-generation therapeutics. nih.gov

Development of Next-Generation Analogues with Tailored Reactivity

Building on a solid foundation of synthetic methods and mechanistic understanding, the development of next-generation analogues of 2-thiazolecarboxylic acid, 4,5-dihydro- with tailored reactivity is a major future direction. The goal is to design molecules with optimized potency, selectivity, and pharmacokinetic properties. The thiazole (B1198619) scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its ability to engage in a wide range of biological interactions. nih.gov

The design of novel analogues involves the strategic modification of the core structure. For example, the introduction of different substituents on the thiazoline (B8809763) ring can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. nih.govnih.gov Researchers are creating hybrid molecules that combine the 4,5-dihydro-2-thiazolecarboxylic acid scaffold with other pharmacologically active moieties to achieve synergistic effects or multi-target activity. nih.gov The synthesis of focused libraries of these next-generation analogues will be crucial for exploring new therapeutic applications and for developing compounds with precisely tailored reactivity for specific biological targets. nih.gov

Integration of Artificial Intelligence and Machine Learning in Dihydrothiazolecarboxylic Acid Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize research into 2-thiazolecarboxylic acid, 4,5-dihydro- and its derivatives. mdpi.com These computational tools can analyze vast datasets to identify novel drug candidates, predict their biological activities, and optimize their properties, significantly accelerating the drug discovery process. researchgate.net

One of the key applications of AI and ML is in the development of quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of new thiazole derivatives based on their chemical structure, allowing for the virtual screening of large compound libraries to identify the most promising candidates for synthesis and testing. nih.govresearchgate.net Machine learning algorithms, such as support vector machines and neural networks, are being employed to build predictive models for various properties, including inhibitory activity against specific targets. researchgate.netarxiv.org Furthermore, deep learning techniques can be used to generate novel molecular structures with desired properties, offering a powerful tool for de novo drug design. bioscipublisher.com The application of AI and ML will enable researchers to navigate the vast chemical space of dihydrothiazolecarboxylic acid derivatives more efficiently, leading to the faster discovery and development of new therapeutic agents. nih.govresearchgate.net

常见问题

Q. Safety and Compliance

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection are mandatory .

- Ventilation : Use fume hoods to mitigate inhalation risks, as advised in safety data sheets .

- Waste Disposal : Follow institutional guidelines for hazardous organic waste .

Note: Sodium salts of these compounds (e.g., CAS 15058-19-2) require additional precautions due to their hygroscopic nature .

How do structural modifications (e.g., sodium salt formation) influence the physicochemical properties of 4,5-dihydro-2-thiazolecarboxylic acid derivatives?

Q. Structure-Property Relationship

- Solubility : Sodium salts (e.g., CAS 15058-19-2) exhibit higher aqueous solubility than free acids, enhancing bioavailability .

- Stability : Electron-withdrawing groups (e.g., fluorine in 3-fluorophenyl derivatives) improve metabolic stability .

- Crystallinity : Substituents like methyl groups (e.g., 5-methyl derivatives) affect melting points and crystallization behavior .

What are the emerging applications of 4,5-dihydro-2-thiazolecarboxylic acid derivatives in material science?

Advanced Research Frontiers

Recent studies highlight their use in:

- Coordination Polymers : Thiazole-carboxylate ligands bind transition metals (e.g., Cu²⁺) to form porous frameworks .

- Catalysis : Derivatives with pyridyl groups (e.g., 2-pyridin-4-yl-thiazole-4-carboxylic acid) act as ligands in asymmetric synthesis .

- Sensors : Fluorinated derivatives exhibit tunable fluorescence for chemical sensing .

How can researchers address challenges in scaling up the synthesis of 4,5-dihydro-2-thiazolecarboxylic acid derivatives?

Q. Process Chemistry Considerations

- Continuous Flow Systems : Improve heat transfer and reduce reaction times for cyclization steps .

- Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Quality Control : Implement in-line analytics (e.g., PAT tools) to monitor purity during scale-up .

What are the key challenges in establishing structure-activity relationships (SAR) for 4,5-dihydro-2-thiazolecarboxylic acid derivatives?

Q. Data Analysis and Interpretation

- Stereochemical Complexity : Chiral centers (e.g., compound 36 ) require enantioselective synthesis and analysis .

- Metabolic Interference : Derivatives may undergo rapid hepatic degradation, complicating SAR studies .

- Synergistic Effects : Combined substituents (e.g., azido + benzoyl groups) can exhibit non-additive bioactivity .

Collaborative studies integrating synthetic, analytical, and computational workflows are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。